molecular formula C11H8Cl2N6 B4345205 1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE

1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE

Cat. No.: B4345205
M. Wt: 295.12 g/mol
InChI Key: SMCONSTXFGZCRS-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole is a synthetic organic compound that features a unique combination of a dichlorobenzyl group, a pyrazole ring, and a tetrazole ring

Properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N6/c12-9-2-1-8(10(13)5-9)6-18-4-3-11(15-18)19-7-14-16-17-19/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCONSTXFGZCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form 2,4-dichlorobenzyl hydrazine. This intermediate is then reacted with an appropriate diketone to form the pyrazole ring.

    Formation of the Tetrazole Ring: The pyrazole intermediate is then subjected to a cyclization reaction with sodium azide and an appropriate electrophile to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group can interact with hydrophobic pockets, while the pyrazole and tetrazole rings can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(2,4-Dichlorobenzyl)-1H-pyrazole: Lacks the tetrazole ring, making it less versatile in forming hydrogen bonds.

    1-(2,4-Dichlorobenzyl)-1H-tetrazole: Lacks the pyrazole ring, reducing its potential for aromatic interactions.

    1-(2,4-Dichlorobenzyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, altering its electronic properties.

Uniqueness: 1-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings, which provide a combination of aromaticity, hydrogen bonding potential, and coordination chemistry. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE
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1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE

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